Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate is a complex organic compound that features a tert-butyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. The tert-butyl carbamate group is then added to the molecule. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Trifluoromethylpiperidine: Shares the trifluoromethyl and piperidine moieties but lacks the carbamate group.
Uniqueness
Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMSIXKSONTNL-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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